molecular formula C16H21N7O3S B2450420 3,5-dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-sulfonamide CAS No. 1169985-77-6

3,5-dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-sulfonamide

Cat. No.: B2450420
CAS No.: 1169985-77-6
M. Wt: 391.45
InChI Key: MHRYXBBIOBZINM-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-sulfonamide is an advanced organic compound with complex structural attributes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-sulfonamide involves multiple steps:

  • Formation of Isoxazole Core: : Starting with the synthesis of the isoxazole core from appropriate precursors under controlled temperatures.

  • Substitution with Pyrrolidine Group: : Incorporation of the pyrrolidin-1-yl group through substitution reactions.

  • Attachment of Pyrazolo[3,4-d]pyrimidine Ring: : This step involves coupling reactions, typically under catalytic conditions.

Industrial Production Methods

In industrial settings, large-scale production might require optimization of the reaction conditions, including temperature control, pressure, and the use of industrial catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly affecting the pyrrolidine and isoxazole rings.

  • Reduction: : Reduction reactions might modify the pyrazolo[3,4-d]pyrimidine moiety.

  • Substitution: : Substitution reactions are common, especially on the sulfonamide group, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.

  • Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Conditions: : Often require acidic or basic catalysts depending on the targeted functional group.

Major Products Formed

The products of these reactions vary, but typical transformations can include oxidized forms, reduced derivatives, or substituted analogs with modified biological activities.

Scientific Research Applications

Chemistry

Used as an intermediate in organic synthesis and for the study of complex reaction mechanisms due to its diverse functional groups.

Biology

Serves as a probe in biochemical assays to understand enzyme interactions and signaling pathways.

Medicine

Investigated for its potential therapeutic effects, especially in targeting specific enzymes or receptors involved in diseases.

Industry

Utilized in the development of specialized materials and chemicals due to its stability and reactivity profile.

Mechanism of Action

Molecular Targets and Pathways

3,5-dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-sulfonamide exerts its effects by interacting with specific enzymes and receptors, often modulating their activity. It influences molecular pathways involved in signal transduction, enzyme inhibition, and receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide

  • 3,5-dimethyl-N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-sulfonamide

Uniqueness

Compared to its analogs, 3,5-dimethyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-sulfonamide stands out due to its specific structural configuration, which provides unique interaction properties and a diverse range of applications.

This compound's distinctive features make it a valuable subject of study in various scientific disciplines, highlighting the importance of understanding and exploring its full potential.

Properties

IUPAC Name

3,5-dimethyl-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N7O3S/c1-11-14(12(2)26-21-11)27(24,25)20-5-8-23-16-13(9-19-23)15(17-10-18-16)22-6-3-4-7-22/h9-10,20H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRYXBBIOBZINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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